molecular formula C15H16N2O3S2 B12726787 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide CAS No. 214916-49-1

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide

Cat. No.: B12726787
CAS No.: 214916-49-1
M. Wt: 336.4 g/mol
InChI Key: PRDAUGRTSQSAQB-UHFFFAOYSA-N
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Description

2H-Thieno[2,3-e]-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide is a heterocyclic compound featuring a thieno-thiadiazinone core fused at the [2,3-e] positions. The molecule is substituted at the 2-position with a benzyl (phenylmethyl) group and at the 4-position with a propyl chain.

Key structural features include:

  • Fused ring system: The thieno[2,3-e] fusion creates a planar bicyclic framework, influencing electronic properties and molecular interactions.
  • Substituents: The benzyl group at position 2 introduces aromatic bulk, while the 4-propyl chain contributes to lipophilicity.
  • Sulfone group: The 1,1-dioxide modification increases solubility in polar solvents and may enhance metabolic stability compared to non-oxidized analogs.

Properties

CAS No.

214916-49-1

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

2-benzyl-1,1-dioxo-4-propylthieno[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C15H16N2O3S2/c1-2-9-16-14-13(8-10-21-14)22(19,20)17(15(16)18)11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3

InChI Key

PRDAUGRTSQSAQB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Formation

The synthesis typically begins from methyl 3-amino-2-thiophene carboxylate , which undergoes sulfamoylation and ring closure to form the thiadiazinone dioxide core.

  • Sulfamoyl chloride derivatives (e.g., N-benzylsulfamoyl chloride) are prepared by reacting benzylamine with chlorosulfonyl isocyanate or related reagents.
  • The amino-thiophene ester reacts with the sulfamoyl chloride in anhydrous toluene at room temperature to 60 °C, forming a thiophene sulfamide intermediate.
  • Ring closure to the thiadiazinone dioxide is achieved by stirring the reaction mixture, often in a biphasic system, followed by acidification to precipitate the fused heterocycle.

This step yields the 3-benzyl thieno[2,3-e]thiadiazin-4(3H)-one 1,1-dioxide intermediate with moderate yields (~45%) after recrystallization.

Alkylation at the 4-Position (Propyl Substitution)

Selective alkylation at the 4-position nitrogen is performed using alkyl halides (e.g., propyl bromide) under basic conditions:

  • The intermediate is dissolved in dry N,N-dimethylformamide (DMF) under inert atmosphere (N2).
  • Sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise at temperatures below 10 °C to deprotonate the nitrogen.
  • After 15–60 minutes, the alkyl halide is added dropwise.
  • The reaction mixture is stirred at elevated temperatures (40–80 °C) for 8–24 hours to ensure complete alkylation.
  • The product is purified by recrystallization from ethanol or other suitable solvents.

This method yields the 1,3-disubstituted thieno-thiadiazinone dioxides , including the 4-propyl derivative, with yields ranging from 30% to 52% depending on reaction conditions and substituents.

Oxidation to 1,1-Dioxide

The oxidation of the thiadiazine sulfur to the 1,1-dioxide is typically achieved during or after ring closure by using oxidizing agents such as:

  • Hydrogen peroxide (H2O2)
  • m-Chloroperbenzoic acid (m-CPBA)

This oxidation is crucial for biological activity and stability of the compound.

Representative Synthetic Scheme

Step Reagents & Conditions Product Yield (%) Notes
1. Preparation of N-benzylsulfamoyl chloride Benzylamine + chlorosulfonyl isocyanate, 0 °C N-benzylsulfamoyl chloride ~80 Modified Kloek and Leschinsky method
2. Sulfamoylation and ring closure Methyl 3-amino-2-thiophene carboxylate + N-benzylsulfamoyl chloride, toluene, 60 °C, then pH adjustment 3-benzyl thieno[2,3-e]thiadiazin-4(3H)-one 1,1-dioxide 45 One-pot reaction, biphasic system
3. Alkylation at 4-position Compound 2 + NaH + propyl bromide, DMF, 40–80 °C, 8–24 h 2-(phenylmethyl)-4-propyl derivative 32–52 Controlled temperature, inert atmosphere
4. Purification Recrystallization from ethanol Pure target compound - Characterized by NMR, IR, MS

Analytical and Spectral Data Supporting Preparation

  • IR Spectroscopy : Characteristic bands for N-H (~3100 cm⁻¹), C=O (~1650 cm⁻¹), and SO₂ (~1170 cm⁻¹) confirm ring formation and oxidation.
  • ¹H NMR : Signals for thiophene protons (~7.0–8.2 ppm), benzyl CH₂ (~5.0 ppm), and propyl chain protons (~0.9–2.5 ppm) confirm substitution pattern.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the expected molecular weight of the 1,1-dioxide derivative.
  • Melting Points : Typically in the range of 100–115 °C, depending on substituents and purity.

Research Findings and Optimization Notes

  • The one-pot sulfamoylation and ring closure method improves efficiency and yield compared to stepwise isolation of intermediates.
  • Alkylation at the 4-position requires careful control of base equivalents and temperature to avoid side reactions such as O-alkylation or multiple substitutions.
  • Steric hindrance from bulky substituents can reduce alkylation yields; thus, reaction times and temperatures are optimized accordingly.
  • The oxidation state of sulfur (1,1-dioxide) is essential for biological activity, and incomplete oxidation leads to inactive or less stable compounds.
  • Modifications on the benzyl substituent (e.g., halogenation) can influence both synthetic yield and pharmacological properties but require adjusted reaction conditions.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Quality
Solvent for ring closure Toluene (anhydrous) Promotes efficient sulfamoylation and cyclization
Base for alkylation Sodium hydride (NaH) Strong base, ensures deprotonation of N-H
Alkylating agent Propyl bromide or other alkyl halides Determines substitution at 4-position
Temperature (alkylation) 40–80 °C Higher temp increases rate but may cause side reactions
Reaction time (alkylation) 8–24 hours Ensures complete substitution
Purification Recrystallization (ethanol) Removes impurities, improves purity

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Applications

The compound has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-e][1,2,4]thiadiazine compounds exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It operates by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammatory processes. This action suggests its potential use in treating conditions such as arthritis and other inflammatory diseases .

Psychotropic Effects

Recent studies have explored the psychotropic potential of thieno[2,3-e][1,2,4]thiadiazine derivatives. These compounds have been synthesized and evaluated for their effects on the central nervous system (CNS), indicating possible applications in treating psychiatric disorders .

Synthesis and Derivatives

The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one derivatives involves various chemical reactions that modify the core structure to enhance biological activity. For instance:

  • The introduction of different substituents at the phenyl ring can significantly alter the pharmacological profile of the compound.
  • Methods such as nucleophilic substitution and cyclization reactions are commonly employed to produce these derivatives .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal reported that a specific derivative of thieno[2,3-e][1,2,4]thiadiazine demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested using standard disk diffusion methods and showed significant inhibition zones compared to control agents .

Case Study 2: Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, researchers synthesized a series of thieno derivatives and assessed their effects on cytokine production in vitro. The results indicated that certain derivatives effectively reduced pro-inflammatory cytokines in macrophage cell lines .

Mechanism of Action

The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazine Dioxides

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
2H-Thieno[2,3-e]-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-1,1-dioxide Thieno[2,3-e] 2-benzyl, 4-propyl C₁₆H₁₆N₂O₃S₂ 348.44 g/mol High lipophilicity, planar core Target
4-Allyl-6-chloro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Thieno[3,2-e] 4-allyl, 6-chloro C₈H₇ClN₂O₂S₂ 270.74 g/mol Electrophilic chloro substituent
Torsemide Related Compound E (4-m-Tolyl-pyrido[4,3-e] analog) Pyrido[4,3-e] 4-(3-methylphenyl) C₁₃H₁₁N₃O₃S 289.31 g/mol Pharmacopeial impurity standard
4-Benzyl-2-(pyridin-2-ylmethyl)-2H-thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide Thieno[3,4-e] 4-benzyl, 2-(pyridinylmethyl) C₂₀H₁₆N₄O₃S₂ 440.50 g/mol Bulky aromatic substituents

Key Observations :

  • Ring Fusion Position: The thieno[2,3-e] core (target compound) differs from thieno[3,2-e] or pyrido[4,3-e] analogs in electronic delocalization and steric accessibility.
  • Substituent Effects: Lipophilicity: The 4-propyl chain in the target compound increases hydrophobicity compared to allyl () or methyl () groups.

Key Observations :

  • Synthesis Complexity : The target compound’s synthesis likely parallels ’s methods, involving halogenation (e.g., chloro introduction) and nucleophilic substitution for benzyl/propyl groups.
  • Melting Points : Allyl-substituted derivatives () melt at 85–92°C, suggesting crystalline packing influenced by linear substituents. The target’s propyl chain may yield similar or higher melting points.

Pharmacological and Industrial Relevance

  • Halogenated Derivatives : Fluorine- or chlorine-substituted analogs () show enhanced metabolic stability and target affinity, suggesting routes for optimizing the target’s bioactivity .

Biological Activity

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on existing literature.

  • Molecular Formula : C₁₉H₁₆N₂O₃S₂
  • Molecular Weight : 384.06 g/mol
  • IUPAC Name : 2-(phenylmethyl)-4-propyl-1,1-dioxide-2H-thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one
  • CAS Number : 214916-45-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Several derivatives of thiadiazine compounds have shown significant antimicrobial properties. For instance, studies indicate that similar thieno-thiadiazine compounds exhibit antibacterial effects against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Research has identified the compound's potential as an anticancer agent. A study screened various compounds for their effects on multicellular spheroids, revealing that certain derivatives can induce apoptosis in cancer cells while sparing normal cells . The specific mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

The exact mechanism of action for 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one is still under investigation. However, it is believed to interact with specific enzymes or receptors in biological systems. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or DNA replication.
  • Receptor Modulation : It might also interact with receptors that mediate cellular responses to growth factors or hormones.

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds through drug library screening; highlighted the efficacy of thiadiazine derivatives against cancer cell lines .
PubMed Study (1998)Demonstrated that TTD derivatives (related compounds) could inhibit HIV replication at low concentrations with minimal cytotoxicity .
PMC Article (2021)Discussed the broader category of pyrazoles and their derivatives showing promising antimicrobial and anticancer activities; provided context for understanding the potential of thiadiazine compounds .

Comparative Analysis with Similar Compounds

The biological activity of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one can be compared with other thieno and thiadiazin derivatives:

CompoundBiological ActivityMechanism
Thieno[3,4-e]-1,2,4-thiadiazineAntimicrobial and anticancerEnzyme inhibition
Pyrazole derivativesAnticancer and anti-inflammatoryReceptor modulation

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis of this thiadiazine derivative involves multi-step reactions, typically starting with functionalized thiophene or pyridine precursors. Key steps include:

  • Cyclocondensation : Formation of the thiadiazine core using thiourea or thioamide derivatives under acidic conditions (e.g., HCl or H₂SO₄) .
  • Substituent Introduction : Alkylation or benzylation at the 2-position (e.g., using benzyl halides) and propyl group introduction at the 4-position via nucleophilic substitution or coupling reactions .
  • Oxidation : Final oxidation of the sulfonamide group to the 1,1-dioxide state using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
    Key Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst use (e.g., Pd for cross-coupling) improve yields (typically 40–60% after purification) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, propyl chain δ 0.8–1.5 ppm) and confirms the thiadiazine core .
  • HRMS : Validates molecular weight (e.g., C₁₇H₁₈N₂O₃S₂, expected [M+H]⁺ = 363.08) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar thiadiazines?

Methodological Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine as a control) .
  • Structural Confounders : Compare substituent effects via SAR studies. For example, replacing the benzyl group with methylpyridyl (as in Tenoxicam impurities) alters solubility and target affinity .
  • Computational Validation : Perform molecular docking to identify binding mode inconsistencies (e.g., using AutoDock Vina with PDB targets) .

Advanced: What strategies optimize the synthesis yield of the 1,1-dioxide moiety?

Methodological Answer:
The oxidation step is critical for bioactivity. Optimization strategies include:

  • Oxidant Screening : Compare m-CPBA, H₂O₂/CH₃COOH, and ozone. m-CPBA in dichloromethane at 0°C achieves >90% conversion .
  • Byproduct Mitigation : Use scavengers (e.g., Na₂SO₃) to quench excess oxidant and prevent over-oxidation .
  • In Situ Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Advanced: How to design experiments to elucidate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or sulfone reduction .
  • Isotope Labeling : Use deuterated propyl groups to track metabolic cleavage sites .
  • CYP Inhibition Assays : Identify metabolic enzymes involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: What computational methods predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., cyclooxygenase-2) using GROMACS. Analyze binding free energy (ΔG) with MM-PBSA .
  • Pharmacophore Modeling : Align with known thiadiazine-based inhibitors (e.g., Lornoxicam) to identify critical hydrogen-bonding motifs .
  • ADMET Prediction : Use SwissADME to estimate permeability (LogP ~2.8) and toxicity (e.g., Ames test alerts) .

Basic: What are the key stability concerns under storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; degradation products increase by 15% after 30 days under UV light .
  • Hydrolysis Risk : Avoid aqueous buffers at pH >8.0; stability tested via forced degradation (e.g., 80°C/75% RH for 7 days) .

Advanced: How to address discrepancies in crystallinity or polymorphism reports?

Methodological Answer:

  • XRPD Analysis : Compare diffraction patterns with known polymorphs (e.g., Form I vs. Form II) .
  • Solvent Screening : Recrystallize from ethanol/water (yields monoclinic crystals) vs. acetone (amorphous form) .

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